molecular formula C13H10ClF4NO B1388689 4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride CAS No. 1185304-41-9

4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1388689
CAS No.: 1185304-41-9
M. Wt: 307.67 g/mol
InChI Key: IFDFIVRGZASLLV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, a fluorophenoxy group, a trifluoromethyl group, and an aniline group. The presence of these groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The phenyl ring could undergo electrophilic aromatic substitution reactions, while the aniline group could participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could make the compound more lipophilic and could also influence its reactivity .

Scientific Research Applications

4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used in the synthesis of other compounds, such as dyes and pharmaceuticals. In addition, it is used in the study of enzyme kinetics, as a substrate for enzyme-catalyzed reactions, and in the study of protein-protein interactions.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride is not well understood. However, it is believed that the compound acts as a proton donor, providing protons to react with other molecules in order to form new compounds. It is also believed that the compound can act as a nucleophile, allowing it to react with other molecules in order to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have an effect on enzyme activity and protein-protein interactions. It is also believed that the compound may have an effect on the activity of certain enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The primary advantage of using 4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride in laboratory experiments is its versatility. It is a relatively inexpensive compound that can be used in a variety of reactions. Additionally, it is relatively easy to obtain and is soluble in polar solvents. The primary limitation of using this compound in laboratory experiments is its toxicity. It is considered to be a toxic compound and should be handled with care.

Future Directions

The potential future directions for 4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride include further research into its biochemical and physiological effects, its potential applications in the pharmaceutical industry, and its potential use as a catalyst in organic reactions. Additionally, further research into its mechanism of action and its potential use as a reagent in organic synthesis would be beneficial. Finally, further research into its potential use as a substrate for enzyme-catalyzed reactions and its potential use in the study of protein-protein interactions would be beneficial.

Safety and Hazards

As with any chemical compound, handling “4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Properties

IUPAC Name

4-(3-fluorophenoxy)-3-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO.ClH/c14-8-2-1-3-10(6-8)19-12-5-4-9(18)7-11(12)13(15,16)17;/h1-7H,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDFIVRGZASLLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185304-41-9
Record name Benzenamine, 4-(3-fluorophenoxy)-3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185304-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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